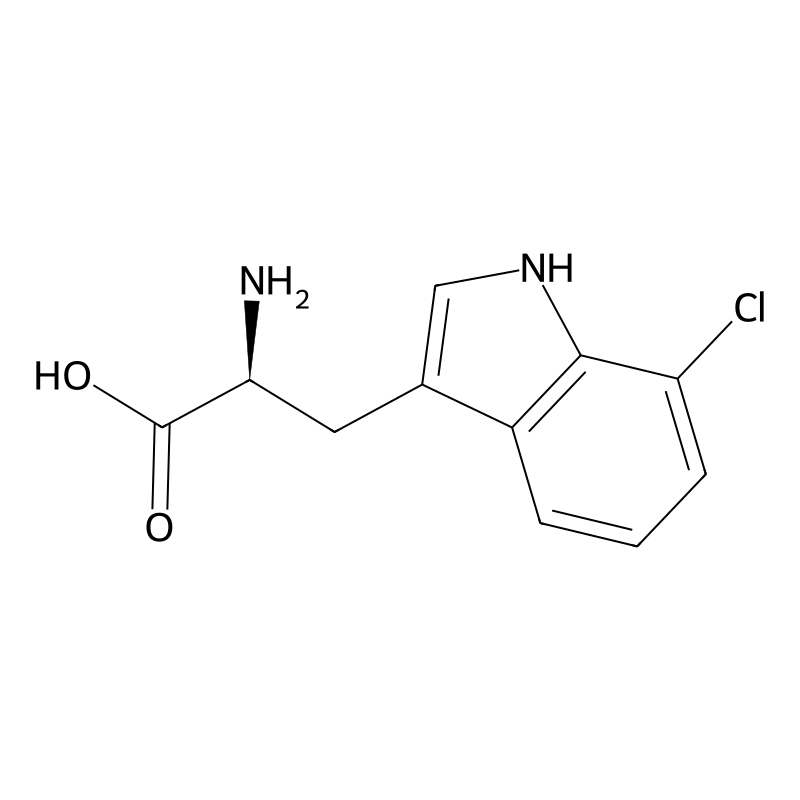

7-chloro-L-tryptophan

Content Navigation

Researchers targeting indolocarbazole biosynthesis often encounter failure when substituting with incorrect tryptophan isomers. 7-Chloro-L-tryptophan resolves this: - Specifically recognized by tryptophan 7-halogenase (RebH), enabling rebeccamycin production. - Suitable for Pd-catalyzed cross-couplings and enzymatic decarboxylation to 7-chloro-tryptamine. - Validated as potent scaffold against T. brucei with C7-substitution critical for activity. Reliable supply with guaranteed regioisomeric purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

7-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan, characterized by a chlorine atom at the C7 position of the indole ring. This specific modification makes it a crucial biosynthetic precursor for a range of bioactive natural products, most notably the indolocarbazole class of antitumor agents, including rebeccamycin [REFS-1, REFS-2]. Its distinct electronic properties and steric profile at the C7 position also make it a valuable building block for the synthesis of modified peptides, where C7-arylated tryptophan residues can be critical for molecular recognition and biological activity [3].

Research Fit

References

- [1] Sánchez, C., et al. (2002). The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives. Chemistry & Biology, 9(4), 519-531.

- [2] Onaka, H., et al. (2002). Cloning and characterization of the rebeccamycin biosynthetic gene cluster from Lechevalieria aerocolonigenes ATCC 39243. Journal of Antibiotics, 55(12), 1063-1071.

- [3] Zhang, S., et al. (2026). Expanding the chemical space of peptides via biocompatible tryptophan C7-arylation. Chemical Science.

Substituting 7-chloro-L-tryptophan with either the parent L-tryptophan, other positional isomers (e.g., 6-chloro-L-tryptophan), or even other 7-halo-analogs (e.g., 7-bromo-L-tryptophan) often fails in practice. The C7 position is specifically recognized by key biosynthetic enzymes like tryptophan 7-halogenase (RebH), which does not process other positions, making isomers unsuitable for targeted pathways like rebeccamycin synthesis [1]. Furthermore, the specific halogen (Cl vs. Br) dictates chemical reactivity in synthetic applications such as palladium-catalyzed cross-coupling reactions and imparts distinct biological activities and metabolic consequences, including differential feedback inhibition in engineered fermentation systems [REFS-2, REFS-3]. Therefore, the choice of isomer and halogen is a critical design parameter, not a minor substitution.

Substitution Risk

References

- [1] Sánchez, C., et al. (2005). Combinatorial biosynthesis of antitumor indolocarbazole compounds. Proceedings of the National Academy of Sciences, 102(2), 461-466.

- [2] Veldmann, F. M., et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 237.

- [3] McSorley, T., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLOS Neglected Tropical Diseases, 14(12), e0008899.

Essential and Regiospecific Precursor for Rebeccamycin Biosynthesis

7-Chloro-L-tryptophan is the natural, enzyme-specified precursor for the biosynthesis of the chlorinated indolocarbazole antitumor agent rebeccamycin. The pathway-specific halogenase, RebH, selectively chlorinates L-tryptophan at the C7 position [1]. When the rebeccamycin gene cluster is expressed in a heterologous host like *Streptomyces albus*, the use of L-tryptophan as a precursor results in the production of the non-halogenated analog, deschloro-rebeccamycin, demonstrating that 7-chloro-L-tryptophan is required to produce the correctly halogenated final product [2].

| Evidence Dimension | Final product of heterologous biosynthesis |

| Target Compound Data | Enables production of chlorinated rebeccamycin |

| Comparator Or Baseline | L-tryptophan (unsubstituted precursor) yields deschloro-rebeccamycin |

| Quantified Difference | Presence vs. Absence of two essential chlorine atoms in the final bioactive molecule |

| Conditions | Heterologous expression of the rebeccamycin biosynthetic gene cluster in *S. albus*. |

For researchers synthesizing rebeccamycin or related indolocarbazoles via biosynthetic or chemoenzymatic routes, this specific precursor is non-negotiable to achieve the target halogenated structure.

Superior Antiparasitic Potency Linked to C7-Substitution Pattern

In a direct comparison of halogenated tryptophan analogs against the parasite *Trypanosoma brucei*, compounds with halogenation at the C7 position demonstrated significantly higher trypanocidal activity. The methyl ester of 7-chloro-L-tryptophan was up to 45-fold more potent than analogs with substitutions at other positions, such as the 5-bromo analog [1]. This highlights the critical importance of the C7 substitution for this specific biological application.

| Evidence Dimension | Half maximal effective concentration (EC50) against *T. brucei* |

| Target Compound Data | 3.5 µM (for 7-chloro-L-tryptophan methyl ester) |

| Comparator Or Baseline | 158 µM (for 5-bromo-L-tryptophan methyl ester) |

| Quantified Difference | 45-fold higher potency for the 7-substituted analog compared to the 5-substituted analog |

| Conditions | In vitro assay against bloodstream form *Trypanosoma brucei* trypomastigotes. |

This provides a clear, quantitative justification for selecting a C7-halogenated tryptophan over other positional isomers in medicinal chemistry programs targeting parasitic diseases.

Differential Feedback Inhibition Profile Compared to 7-Bromo Analog

When developing fermentative processes for halogenated tryptophans, product-induced feedback inhibition is a critical process parameter. 7-Chloro-L-tryptophan is a more potent inhibitor of the upstream pathway enzyme anthranilate phosphoribosyltransferase (TrpD) than its bromo- counterpart. This effect is observed at a concentration three times lower than that of 7-bromo-L-tryptophan, a key consideration for optimizing microbial strain and bioprocess design [1].

| Evidence Dimension | Concentration required for ~67% inhibition of TrpD specific activity |

| Target Compound Data | ~0.05 mM |

| Comparator Or Baseline | ~0.15 mM (for 7-bromo-L-tryptophan) |

| Quantified Difference | 7-Chloro-L-tryptophan inhibits the enzyme at a 3-fold lower concentration |

| Conditions | In vitro enzyme activity assay with crude extracts of *C. glutamicum*. |

This informs the selection between chloro- and bromo- analogs for researchers designing microbial production systems, as it directly impacts achievable titers and metabolic burden on the host.

High Compatibility with Downstream Enzymatic Processing to Tryptamines

7-Chloro-L-tryptophan serves as an excellent substrate for downstream enzymatic modifications, such as decarboxylation to form tryptamines. The aromatic amino acid decarboxylase from *Bacillus atrophaeus* (AADC-Ba) exhibits a Michaelis constant (KM) for 7-chloro-L-tryptophan that is nearly identical to its affinity for the natural substrate, L-tryptophan. This indicates that the enzyme's binding and processing efficiency is not compromised by the C7-chloro substitution [1].

| Evidence Dimension | Michaelis constant (KM) of AADC from *B. atrophaeus* |

| Target Compound Data | 0.7 ± 0.3 mM |

| Comparator Or Baseline | 0.9 ± 0.3 mM (for L-tryptophan) |

| Quantified Difference | Negligible difference in substrate affinity, indicating comparable enzymatic processing |

| Conditions | In vitro kinetic analysis of purified aromatic amino acid decarboxylase. |

This provides procurement confidence that the compound can be used as a direct drop-in replacement for L-tryptophan in specific biocatalytic workflows to generate novel halogenated derivatives.

Precursor for Natural Product and Indolocarbazole Synthesis

The primary choice for the chemoenzymatic or biosynthetic production of the antitumor agent rebeccamycin and its analogs. Its use is mandated by the high regiospecificity of the tryptophan 7-halogenase enzyme central to the biosynthetic pathway [1].

Scaffold for Antiparasitic Drug Discovery Programs

A validated starting point for structure-activity relationship (SAR) studies targeting *Trypanosoma brucei*. The C7-substitution pattern is quantitatively linked to higher potency, making this compound a more promising lead scaffold than other positional isomers [2].

Substrate for Biocatalytic Production of Halogenated Tryptamines

An ideal substrate for enzymatic decarboxylation to produce 7-chloro-tryptamine. Its high compatibility with aromatic amino acid decarboxylases allows for efficient and clean biocatalytic synthesis of halogenated tryptamine derivatives for further chemical or pharmaceutical development [3].

Application Fit Matrix

References

- [1] Sánchez, C., et al. (2002). The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives. Chemistry & Biology, 9(4), 519-531.

- [2] McSorley, T., et al. (2020). Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. PLOS Neglected Tropical Diseases, 14(12), e0008899.

- [3] Mindt, M., et al. (2020). Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum Overexpressing Tryptophanase or Aromatic Amino Acid Decarboxylase. ChemBioChem, 21(16), 2315-2323.

XLogP3

Sequence

Wikipedia

7-chlorotryptophan

Explore Compound Types